Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside
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Overview
Description
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is a flavonoid glycoside known for its antioxidant properties. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound has been studied for its potential health benefits, including anti-inflammatory, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside typically involves the extraction of kaempferol from plant sources followed by glycosylation reactions. The leaves of plants like Pithecellobium dulce are extracted with methanol and fractionated with different solvents. The compound is then isolated using column chromatography from the ethyl acetate fraction .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and solvent extraction methods ensures the efficient isolation of the compound from plant materials. The structure is confirmed using techniques like 1H-NMR and 13C-NMR .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: It can inhibit oxidative damage in DNA and human erythrocytes.
Substitution: Glycosylation reactions are used to attach sugar moieties to the kaempferol backbone.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethyl acetate, and various chromatographic solvents. The conditions often involve room temperature extractions and fractionations followed by chromatographic separation .
Major Products Formed
The major product formed from these reactions is the glycosylated kaempferol derivative, which retains the antioxidant and anti-inflammatory properties of the parent compound .
Scientific Research Applications
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various cellular enzymes involved in oxidative stress pathways . It also exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
Kaempferol-3-O-alpha-L-rhamnoside: Another glycosylated form of kaempferol with similar antioxidant properties.
Kaempferol-3,7-O-alpha-L-dirhamnoside: Known for its moderate antibacterial action.
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-galactopyranosyl-7-O-alpha-L-rhamnopyranoside: Exhibits inhibitory activity against topoisomerase I.
Uniqueness
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective as an antioxidant and anti-inflammatory agent .
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
DCHRRURXMLCREO-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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